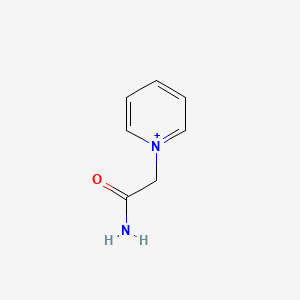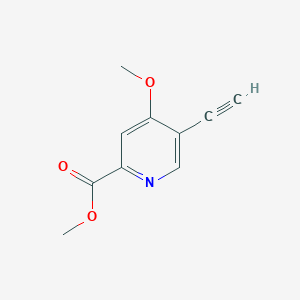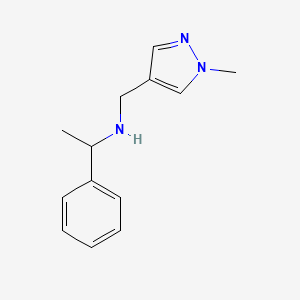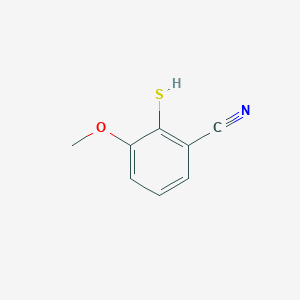
Pyridinium, 1-(2-amino-2-oxoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(2-amino-2-oxoethyl)- is an organic compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the addition of a substituent. Pyridinium, 1-(2-amino-2-oxoethyl)- is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-amino-2-oxoethyl)- typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 2-bromoacetamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(2-amino-2-oxoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Pyridinium, 1-(2-amino-2-oxoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
科学的研究の応用
Pyridinium, 1-(2-amino-2-oxoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Acts as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Employed in the production of specialty chemicals and materials, such as ionic liquids and surfactants.
作用機序
The mechanism of action of Pyridinium, 1-(2-amino-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
類似化合物との比較
Pyridinium, 1-(2-amino-2-oxoethyl)- can be compared with other pyridinium salts, such as:
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-: Similar in structure but with an ethoxy group instead of an amino group.
Pyridinium, 1-(2-hydroxy-2-oxoethyl)-: Contains a hydroxy group, leading to different reactivity and applications.
Pyridinium, 1-(2-methyl-2-oxoethyl)-: The presence of a methyl group affects its chemical properties and biological activity.
The uniqueness of Pyridinium, 1-(2-amino-2-oxoethyl)- lies in its amino group, which imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-pyridin-1-ium-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-5H,6H2,(H-,8,10)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYOVDSOZMWFU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328630 |
Source


|
| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136714-45-9 |
Source


|
| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)



![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)
![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)

